molecular formula C13H16N4O5 B11495021 4-amino-N-[2-(3,4-dimethoxyphenyl)ethyl]-1,2,5-oxadiazole-3-carboxamide 2-oxide

4-amino-N-[2-(3,4-dimethoxyphenyl)ethyl]-1,2,5-oxadiazole-3-carboxamide 2-oxide

Cat. No.: B11495021
M. Wt: 308.29 g/mol
InChI Key: WFGIXHLBPMEIHV-UHFFFAOYSA-N
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Description

4-amino-N-[2-(3,4-dimethoxyphenyl)ethyl]-1,2,5-oxadiazole-3-carboxamide 2-oxide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes an oxadiazole ring, which is known for its stability and reactivity. The presence of the dimethoxyphenyl group further enhances its chemical properties, making it a subject of interest in medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-N-[2-(3,4-dimethoxyphenyl)ethyl]-1,2,5-oxadiazole-3-carboxamide 2-oxide typically involves multiple steps. One common method starts with the preparation of the oxadiazole ring, followed by the introduction of the amino and dimethoxyphenyl groups. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity. For instance, the use of palladium-catalyzed coupling reactions can be employed to introduce the dimethoxyphenyl group .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize efficiency and minimize costs. Techniques such as continuous flow synthesis and automated reaction monitoring can be utilized to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

4-amino-N-[2-(3,4-dimethoxyphenyl)ethyl]-1,2,5-oxadiazole-3-carboxamide 2-oxide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the oxadiazole ring or the amino group, leading to new compounds with altered properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure selective reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives. Substitution reactions can introduce halogens or other functional groups, leading to a wide range of new compounds.

Scientific Research Applications

4-amino-N-[2-(3,4-dimethoxyphenyl)ethyl]-1,2,5-oxadiazole-3-carboxamide 2-oxide has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and developing new biochemical assays.

    Industry: Used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism by which 4-amino-N-[2-(3,4-dimethoxyphenyl)ethyl]-1,2,5-oxadiazole-3-carboxamide 2-oxide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The oxadiazole ring can interact with active sites, while the dimethoxyphenyl group can enhance binding affinity. These interactions can modulate biochemical pathways, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 4-amino-N-[2-(3,4-dimethoxyphenyl)ethyl]-1,2,5-oxadiazole-3-carboxamide 2-oxide apart is its oxadiazole ring, which provides unique stability and reactivity. This makes it particularly valuable in applications requiring robust chemical properties.

Properties

Molecular Formula

C13H16N4O5

Molecular Weight

308.29 g/mol

IUPAC Name

4-amino-N-[2-(3,4-dimethoxyphenyl)ethyl]-2-oxido-1,2,5-oxadiazol-2-ium-3-carboxamide

InChI

InChI=1S/C13H16N4O5/c1-20-9-4-3-8(7-10(9)21-2)5-6-15-13(18)11-12(14)16-22-17(11)19/h3-4,7H,5-6H2,1-2H3,(H2,14,16)(H,15,18)

InChI Key

WFGIXHLBPMEIHV-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)C2=[N+](ON=C2N)[O-])OC

Origin of Product

United States

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